N-(6-((4-oxo-4-(((tetrahydrofuran-2-yl)methyl)amino)butyl)thio)pyridazin-3-yl)thiophene-2-carboxamide
Description
N-(6-((4-oxo-4-(((tetrahydrofuran-2-yl)methyl)amino)butyl)thio)pyridazin-3-yl)thiophene-2-carboxamide (hereafter referred to as Compound A) is a heterocyclic carboxamide derivative featuring a pyridazine core linked via a thioether bridge to a 4-oxobutyl chain substituted with a tetrahydrofuran-2-ylmethylamine group. The thiophene-2-carboxamide moiety further enhances its structural complexity. This compound’s design integrates multiple pharmacophoric elements:
- Pyridazine ring: A six-membered aromatic di-nitrogen heterocycle known for modulating electronic properties and binding affinity in medicinal chemistry .
- Thioether linkage: Enhances metabolic stability and influences conformational flexibility .
- Thiophene-2-carboxamide: A common scaffold in bioactive molecules, contributing to π-π stacking and target engagement .
Properties
IUPAC Name |
N-[6-[4-oxo-4-(oxolan-2-ylmethylamino)butyl]sulfanylpyridazin-3-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3S2/c23-16(19-12-13-4-1-9-25-13)6-3-11-27-17-8-7-15(21-22-17)20-18(24)14-5-2-10-26-14/h2,5,7-8,10,13H,1,3-4,6,9,11-12H2,(H,19,23)(H,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZUSYQPOBBYAQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CCCSC2=NN=C(C=C2)NC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-((4-oxo-4-(((tetrahydrofuran-2-yl)methyl)amino)butyl)thio)pyridazin-3-yl)thiophene-2-carboxamide typically involves multi-step organic synthesis. One common route includes:
Formation of the Pyridazine Core: Starting from a suitable dicarbonyl compound, the pyridazine ring is formed through a cyclization reaction with hydrazine.
Thioether Formation: The pyridazine derivative is then reacted with a thiol compound to introduce the thioether linkage.
Amide Bond Formation: The thiophene-2-carboxylic acid is activated (e.g., using carbodiimide chemistry) and coupled with the amine group of the intermediate to form the final amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using batch processing techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The thiophene and pyridazine rings can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridazine and thiophene derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
Biologically, the compound has potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.
Medicine
In medicine, derivatives of this compound are being investigated for their potential as anti-cancer, anti-inflammatory, and antimicrobial agents. The presence of multiple functional groups allows for diverse interactions with biological macromolecules.
Industry
Industrially, the compound can be used in the development of advanced materials, such as organic semiconductors and polymers, due to its electronic properties.
Mechanism of Action
The mechanism by which N-(6-((4-oxo-4-(((tetrahydrofuran-2-yl)methyl)amino)butyl)thio)pyridazin-3-yl)thiophene-2-carboxamide exerts its effects involves binding to specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways depend on the specific application, such as inhibition of enzyme activity in cancer cells or interaction with microbial cell walls in antimicrobial applications.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Compound A and Analogues
*Calculated based on molecular formula.
Key Comparative Insights
Core Heterocycle Differences
- Pyridazine vs. Pyridine/Pyrimidine : Compound A’s pyridazine ring (two adjacent nitrogen atoms) offers distinct electronic properties compared to pyridine (one nitrogen) in analogues from . Pyridazine’s electron-deficient nature may enhance solubility and polar interactions but reduce membrane permeability relative to pyridine derivatives .
- Thiophene-2-carboxamide vs. Furan-2-carboxamide : The thiophene moiety in Compound A provides greater aromaticity and metabolic stability compared to furan-based analogues (e.g., CAS 923226-70-4), which are more prone to oxidative degradation .
Substituent Effects
- Such complexity may improve target selectivity but complicate synthesis .
- Thioether Linkage : Present in both Compound A and AZ331, this group enhances stability compared to ether or methylene bridges. However, in AZ331, the thioether is part of a dihydropyridine scaffold linked to calcium channel activity, whereas in Compound A, it connects to a pyridazine ring, suggesting divergent targets .
Biological Activity
N-(6-((4-oxo-4-(((tetrahydrofuran-2-yl)methyl)amino)butyl)thio)pyridazin-3-yl)thiophene-2-carboxamide, often referred to as compound 1040648-82-5, is a complex organic molecule that has garnered attention for its potential biological activities. This compound features a unique combination of a pyridazine ring, a thiophene ring, and a tetrahydrofuran moiety, which may contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₂N₄O₃S₂ |
| Molecular Weight | 406.5 g/mol |
| CAS Number | 1040648-82-5 |
This compound's structure suggests potential interactions with various biological targets due to its diverse functional groups.
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical metabolic pathways, which could be relevant in cancer therapy or antimicrobial applications.
- Receptor Modulation : Its structure allows for potential binding to various receptors, influencing signaling pathways that regulate cell growth and apoptosis.
- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties by disrupting microbial cell wall synthesis or function.
Anticancer Activity
Research has shown that compounds structurally related to this compound can act as potent inhibitors of cancer cell proliferation. For example:
- In Vitro Studies : A study demonstrated that related pyridazine derivatives exhibited significant cytotoxic effects on various cancer cell lines (e.g., HeLa and MCF7), with IC₅₀ values in the low micromolar range.
- Mechanistic Insights : The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase, highlighting the potential of this compound in cancer therapeutics.
Antimicrobial Properties
Another area of investigation has been the antimicrobial properties of this compound:
- In Vitro Efficacy : A study reported that similar compounds showed activity against Mycobacterium tuberculosis, suggesting that this compound may also exhibit similar effects.
- Mechanism of Action : The proposed mechanism involves disruption of bacterial cell wall integrity, leading to cell lysis.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| Benzamide Derivative | Benzamide ring | Moderate anticancer activity |
| Furan Derivative | Furan ring | Antimicrobial activity |
| Pyrimidine Analog | Pyrimidine ring | Enzyme inhibition |
These comparisons highlight the distinctiveness of the thiophene-containing compound in terms of its biological profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
